molecular formula C9H19ClN2O B13033675 (1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamidehcl

(1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamidehcl

Cat. No.: B13033675
M. Wt: 206.71 g/mol
InChI Key: FXGYEHLOXPVJIW-KZYPOYLOSA-N
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Description

(1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized to introduce the amino and carboxamide groups.

    Chiral Resolution: The chiral centers are introduced using enantioselective synthesis or chiral resolution techniques to ensure the correct stereochemistry.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of (1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules with specific stereochemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-Aminocyclopentanecarboxylic acid: Another chiral compound with similar structural features but different functional groups.

    (1S,3R)-RSL3: A compound known for its role in inducing ferroptosis by inhibiting glutathione peroxidase 4.

Uniqueness

(1S,3R)-3-Amino-N,N-dimethylcyclohexanecarboxamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

(1S,3R)-3-amino-N,N-dimethylcyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-4-3-5-8(10)6-7;/h7-8H,3-6,10H2,1-2H3;1H/t7-,8+;/m0./s1

InChI Key

FXGYEHLOXPVJIW-KZYPOYLOSA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1CCC[C@H](C1)N.Cl

Canonical SMILES

CN(C)C(=O)C1CCCC(C1)N.Cl

Origin of Product

United States

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